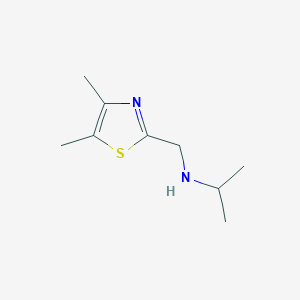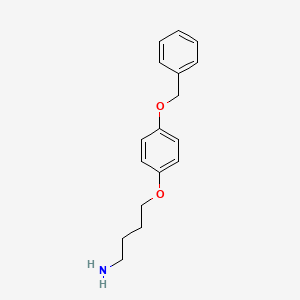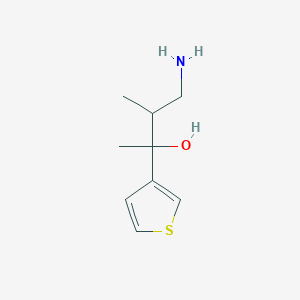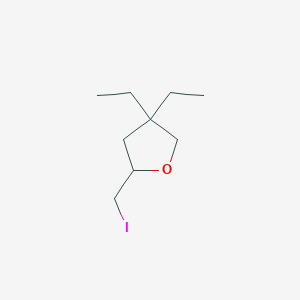![molecular formula C14H20ClNO B13203558 {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a cyclopentylmethanol moiety. It is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol typically involves the reaction of 4-chlorophenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride (LiAlH4). The reaction conditions include:
Step 1: Reaction of 4-chlorophenylacetonitrile with cyclopentylmagnesium bromide in anhydrous ether at low temperatures.
Step 2: Reduction of the resulting intermediate with LiAlH4 in anhydrous ether to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.
化学反応の分析
Types of Reactions
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the amino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like OH- or RO- in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
科学的研究の応用
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
類似化合物との比較
Similar Compounds
- {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
Uniqueness
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
特性
分子式 |
C14H20ClNO |
|---|---|
分子量 |
253.77 g/mol |
IUPAC名 |
[1-[2-amino-1-(4-chlorophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20ClNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2 |
InChIキー |
YMRPCOIGOLOJEI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)
![Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203497.png)
![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)

![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)

![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)

![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)


![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)
![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
